2-Ethyl-2-adamantyl methacrylate

Overview

Description

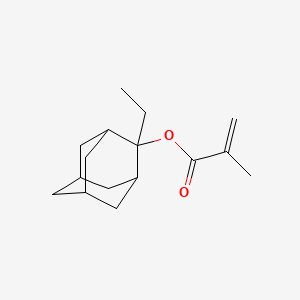

2-Ethyl-2-adamantyl methacrylate is an organic compound with the molecular formula C16H24O2. It is a methacrylate ester derived from adamantane, a highly stable and symmetrical hydrocarbon. This compound is known for its unique structural properties, which make it valuable in various industrial and scientific applications .

Mechanism of Action

Target of Action

2-Ethyl-2-adamantyl methacrylate is primarily used in the field of materials science. Its primary targets are various materials where it acts as a monomer for polymer synthesis . It is particularly used in the production of semiconductor photoresists, sealants for optical semiconductors, and optical-electronic components .

Mode of Action

The compound interacts with its targets through a process known as polymerization. This is a chemical reaction in which monomers, like this compound, react to form a polymer or a different compound . The compound can also react with hydroxyl groups to form ester linkages .

Biochemical Pathways

The polymerization process leads to the formation of high molecular weight polymers , which can be used in various applications, including the creation of drug delivery systems for targeted therapeutics .

Pharmacokinetics

Its physical and chemical properties such as solubility, density, and boiling point play a significant role in its behavior and interaction with other substances .

Result of Action

The primary result of this compound’s action is the formation of polymers with specific properties. These polymers can be used in various applications, including the creation of drug delivery systems for targeted therapeutics, enhancing efficacy and reducing side effects in diseases such as cancer . It is also used in the production of semiconductor photoresists, sealants for optical semiconductors, and optical-electronic components .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, its polymerization reaction needs to be carried out under specific conditions . Additionally, safety measures should be taken when handling this compound, including using it in a well-ventilated place and avoiding contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

2-Ethyl-2-adamantyl methacrylate plays a significant role in biochemical reactions, particularly in polymerization processes. It interacts with various enzymes and proteins, facilitating the formation of ester linkages through reactions with hydroxyl groups . The compound’s ability to self-assemble into supramolecular structures further enhances its utility in biochemical applications . These interactions are crucial for the synthesis of high molecular weight polymers, which are essential in various industrial and biomedical applications.

Cellular Effects

This compound influences cellular processes by interacting with cell signaling pathways and affecting gene expression. Its incorporation into cellular environments can lead to changes in cellular metabolism and function. For instance, the compound’s presence in photoresist polymers used in lithography can impact cell signaling pathways involved in cellular responses to light exposure . Additionally, its effects on gene expression can be observed in the regulation of genes associated with cellular metabolism and stress responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The adamantyl group in its structure allows for specific binding to enzymes and proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression, particularly in genes involved in metabolic pathways and stress responses. The compound’s ability to form ester linkages with hydroxyl groups also plays a crucial role in its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known for its stability under various conditions, which makes it suitable for long-term studies . Its degradation products can also influence cellular function, leading to potential long-term effects on cellular metabolism and gene expression. In vitro and in vivo studies have shown that the compound maintains its stability over extended periods, making it a reliable component in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance cellular function and metabolism, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range results in optimal cellular responses, beyond which toxicity may occur. These findings highlight the importance of dosage optimization in the application of this compound in biomedical research and therapy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound’s metabolism can influence metabolic flux and metabolite levels, impacting overall cellular function. Enzymes such as esterases play a crucial role in the breakdown of this compound, facilitating its incorporation into metabolic pathways and influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific cellular compartments. The adamantyl group in its structure facilitates binding to transport proteins, enhancing its distribution within the cellular environment . This property is essential for its effective application in biochemical and biomedical research.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles, where it exerts its biochemical effects. For instance, its localization in the endoplasmic reticulum can impact protein synthesis and folding, while its presence in the nucleus can influence gene expression and cellular responses to stress . These localization patterns are crucial for understanding the compound’s role in cellular function and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-adamantyl methacrylate typically involves the reaction of 2-ethyladamantanol with methacryloyl chloride. The process begins by adding bromoethane to adamantanone in a solvent to form a preparatory solution. This solution is then combined with a metal in another solvent to form a second preparatory solution. The two solutions are mixed dropwise, and the reaction is allowed to proceed at room temperature for 10-20 hours. A polymerization inhibitor is added, followed by methacryloyl chloride, and the reaction continues for another 10-20 hours. The final product is obtained after quenching the reaction with water and performing aftertreatment .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes the use of n-hexane as a solvent, basic ion exchange resin to adjust pH, and tetrachlorobenzoquinone as a polymerization inhibitor. The reaction is carried out at -10°C for 6 hours, followed by extraction and purification steps to obtain the final product with a yield of 93.45% .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2-adamantyl methacrylate undergoes various chemical reactions, including polymerization, esterification, and substitution reactions. It is particularly reactive in the presence of free radicals, making it suitable for polymerization processes.

Common Reagents and Conditions:

Polymerization: Initiated by free radicals, often using initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Esterification: Involves the reaction with alcohols in the presence of acid catalysts.

Substitution: Can undergo nucleophilic substitution reactions with suitable nucleophiles under mild conditions.

Major Products: The primary products formed from these reactions include various polymers and copolymers, which are used in the production of photoresists and other advanced materials .

Scientific Research Applications

2-Ethyl-2-adamantyl methacrylate is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a monomer in the synthesis of polymers and copolymers for advanced materials.

Biology: Employed in the development of bio-compatible materials for medical applications.

Medicine: Utilized in drug delivery systems and as a component in medical devices.

Industry: Integral in the production of photoresists for lithography, particularly in the semiconductor industry

Comparison with Similar Compounds

- 2-Methyl-2-adamantyl methacrylate

- 3-Hydroxy-1-adamantyl methacrylate

- α-Gamma-butyrolactone methacrylate

Comparison: Compared to these similar compounds, 2-Ethyl-2-adamantyl methacrylate offers superior thermal stability and rigidity due to the presence of the ethyl group on the adamantyl moiety. This unique structural feature makes it particularly valuable in applications requiring high-performance materials .

Biological Activity

2-Ethyl-2-adamantyl methacrylate (EAMA) is an organic compound characterized by its unique adamantane structure, which contributes to the stability and rigidity of the polymers derived from it. This compound has garnered attention in various fields, particularly in polymer chemistry and biomedical applications. This article explores the biological activity of EAMA, focusing on its biochemical properties, cellular effects, and potential applications.

- Molecular Formula : C₁₆H₂₄O₂

- CAS Number : 209982-56-9

- Molecular Weight : 252.37 g/mol

The adamantane core provides EAMA with distinctive chemical properties, making it a valuable monomer in the synthesis of high-performance polymers. Its methacrylate functionality allows for typical reactions associated with methacrylates, including polymerization and copolymerization.

Target of Action

EAMA acts primarily through its ability to undergo various chemical transformations. It can serve as a precursor for synthesizing functionalized adamantane derivatives, which have implications in drug delivery systems and biomaterials.

Biochemical Pathways

EAMA is involved in several biochemical pathways, particularly those related to polymerization processes. It interacts with enzymes and proteins that facilitate its incorporation into polymeric structures. For example, it can be polymerized using radical initiators like peroxides or azo compounds, leading to the formation of long polymer chains with specific mechanical and thermal properties.

Gene Expression and Metabolism

Research indicates that EAMA can influence cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, EAMA may alter cellular metabolism by interacting with metabolic enzymes, impacting the production of key metabolites.

Dosage Effects in Animal Models

The biological effects of EAMA vary significantly with dosage levels. At low doses, it may exhibit minimal impact on cellular function; however, higher doses can lead to toxic effects such as oxidative stress and inflammation. Studies have identified threshold levels where significant physiological changes occur.

Pharmacokinetics

The pharmacokinetic properties of EAMA are influenced by its molecular weight and structural characteristics. Its bioavailability is affected by its distribution within tissues, which is mediated by specific transporters and binding proteins. Understanding these properties is crucial for evaluating its potential therapeutic applications.

Biocompatibility and Hydrogel Formation

While specific antimicrobial or cytotoxic effects of EAMA have not been extensively documented, its derivatives demonstrate potential biocompatibility. Polymers derived from EAMA can form hydrogels that exhibit modulation of antimicrobial activities, making them suitable for medical applications such as drug delivery systems.

Use in Polymer Chemistry

EAMA has been extensively studied for its role in enhancing the mechanical properties of polymers. Its incorporation into copolymers can improve thermal stability and mechanical strength, making it advantageous for applications in dental materials and bone cements .

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Cellular Effects | Influences gene expression related to cell cycle and apoptosis; dosage-dependent effects observed |

| Biochemical Properties | Involved in polymerization; interacts with enzymes facilitating incorporation into polymers |

| Pharmacokinetics | Distribution influenced by molecular weight; bioavailability affected by transport mechanisms |

| Biomedical Applications | Demonstrates biocompatibility; potential for use in hydrogels and drug delivery systems |

Properties

IUPAC Name |

(2-ethyl-2-adamantyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-4-16(18-15(17)10(2)3)13-6-11-5-12(8-13)9-14(16)7-11/h11-14H,2,4-9H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTVCFJTKSQXED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2CC3CC(C2)CC1C3)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60943303 | |

| Record name | 2-Ethyladamantan-2-yl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209982-56-9 | |

| Record name | 2-Ethyl-2-adamantyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209982-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-ethyltricyclo(3.3.1.13,7)dec-2-yl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209982569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-ethyltricyclo[3.3.1.13,7]dec-2-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyladamantan-2-yl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-2-methacryloyloxyadamantane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-Ethyl-2-adamantyl methacrylate in photoresist materials?

A1: EAdMA primarily serves as a protective group in chemically amplified resists (CARs) [, ]. These resists rely on the photoacid-catalyzed deprotection of specific functional groups to induce solubility changes for pattern formation. The bulky adamantyl group in EAdMA enhances the resist's etch resistance, crucial for transferring high-resolution patterns onto substrates [].

Q2: How does incorporating EAdMA into a copolymer affect its dissolution rate?

A2: The inclusion of EAdMA, alongside other monomers like α-hydroxy-γ-butyrolactone methacrylate (GBLMA) and 2-methyl-2-adamantyl methacrylate (MAdMA), influences the overall chemical composition distribution within the terpolymer []. This distribution significantly impacts the solubility parameter (δ) of the resist material. Variations in δ values among terpolymers with similar molecular weights and average compositions directly correlate with differences in their dissolution rates [].

Q3: Can you elaborate on the impact of EAdMA on photoresist sensitivity and resolution in EUV lithography?

A3: Research suggests that EAdMA plays a crucial role in achieving sub-100 nm resolution in EUV lithography [, , ]. When incorporated into a polymer alongside 4-hydroxystyrene, EAdMA contributes to achieving sub-50 nm features []. This is likely attributed to the enhanced etch resistance provided by the bulky adamantyl group, enabling the resist to withstand the harsh conditions of the EUV lithography process.

Q4: Are there any studies comparing the reactivity of EAdMA to similar compounds?

A4: Yes, studies comparing the reactivity of the 2-ethyladamantyl (EAd) group to the 2-methyladamantyl (MAd) group under acidic conditions found that the EAd group exhibited a 2.5 times higher reactivity than the MAd group []. This difference in reactivity can be attributed to the slightly larger size and electron-donating nature of the ethyl group compared to the methyl group.

Q5: How does the incorporation of photoacid generators (PAGs) affect the performance of EAdMA-containing resists?

A5: Incorporating PAGs directly into the polymer backbone, creating a polymer-bound PAG resist, has shown several advantages over simply blending PAGs into the resist mixture [, , , , , , , ]. This approach has been shown to:

- Enhance sensitivity and contrast compared to conventional resists and blend-PAG polymers [].

- Potentially alleviate issues like PAG phase separation, non-uniform acid distribution, and acid migration during baking processes [, ].

- Potentially improve outgassing and acid diffusion control [].

- Lead to higher stability and lower line edge roughness (LER) [].

Q6: What are the future directions of research on EAdMA-containing photoresists?

A6: Future research on EAdMA-containing photoresists is likely to focus on further improving resolution, sensitivity, and line edge roughness to meet the demands of next-generation lithography techniques. This may involve:

- Exploring new PAG structures and optimizing their incorporation into the polymer backbone to maximize acid generation efficiency and minimize undesirable effects like acid diffusion [, , ].

- Investigating the impact of different EAdMA concentrations and copolymer compositions on lithographic performance [, ].

- Developing new processing conditions to further enhance the resolution and sensitivity of these resists [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.